molecular formula C4H5N3O2 B8655536 2-Methoxyimino-2-cyanoacetamide CAS No. 60860-24-4

2-Methoxyimino-2-cyanoacetamide

Cat. No.: B8655536
CAS No.: 60860-24-4
M. Wt: 127.10 g/mol
InChI Key: ORQGCZICHIRLTG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

2-Methoxyimino-2-cyanoacetamide is unique due to its dual protective and curative actions. Similar compounds include:

Properties

CAS No.

60860-24-4

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-amino-N-methoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)

InChI Key

ORQGCZICHIRLTG-UHFFFAOYSA-N

Canonical SMILES

CON=C(C#N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of α-cyanoacetamide (252 g, 3 mole) and sodium nitrite (414 g, 6 mole) in water (600 ml) was added acetic acid (371 ml, 10 mole) at 5°-10° C. over 1.5 hours. The mixture was allowed to stir for another 1.5 hours and adjusted to pH 8.5 with 6N NaOH. To the mixture was added dimethyl sulfate (568 ml, 6 mole) at 15°-20° C. and the mixture was stirred at 45° C. for 1.5 hours. The reaction mixture was adjusted to pH 8.5 with 6N NaOH and allowed to stand at 5° C. overnight to separate the precipitate, which was collected by filtration, washed with cold water and air-dried to give 292 g (77%) of the title compound as brown needles melting at 170°-172° C.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
371 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
568 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of an aqueous concentrated ammonia (64.5 g, 1.07 mol) in water (28.7 ml), ethyl cyanoacetate (100 g, 0.89 mol) was added dropwise at -5° C. under ice-cooling. After completion of the reaction, the mixture was concentrated under reduced pressure. A solution of sodium nitrite (73.3 g, 1.06 mol) in water (151 g) was added to the residue. The mixture was maintained at an internal temperature of 38° to 48° C., to which 62.5% sulfuric acid (76.3 g, 0.49 mol) was added dropwise. After completion of the addition, the mixture was stirred at the same temperature for 1 hr, and then potassium carbonate (73.3 g, 0.53 mol) in water (110 g) was added dropwise followed by dimethyl sulfate (133.8 g, 1.06 mol) at 38° to 48° C. The mixture was stirred at the same temperature for 1 hr. and cooled. The resulting crystals were washed with water (150 ml) at 50° C., filtered and dried to give 2-cyano-2-methoxyimino-acetamide (92.2 g, yield: 82%).
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
28.7 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Name
Quantity
151 g
Type
solvent
Reaction Step Two
Quantity
76.3 g
Type
reactant
Reaction Step Three
Quantity
73.3 g
Type
reactant
Reaction Step Four
Name
Quantity
110 g
Type
solvent
Reaction Step Four
Quantity
133.8 g
Type
reactant
Reaction Step Five

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